1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone
Description
1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone is a piperidine-derived compound characterized by a ketone group at the 1-position and a 2-aminoethoxymethyl substituent at the 4-position of the piperidine ring. This structure confers unique physicochemical properties, such as moderate polarity due to the aminoethoxy group and conformational flexibility from the piperidine scaffold.
Properties
IUPAC Name |
1-[4-(2-aminoethoxymethyl)piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-9(13)12-5-2-10(3-6-12)8-14-7-4-11/h10H,2-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJIDFNIYUABWPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)COCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution with Chloroethylamine Precursors
A common approach involves alkylation of 4-hydroxymethylpiperidine derivatives. For example, 4-(hydroxymethyl)piperidine undergoes etherification with 2-chloroethylamine derivatives under basic conditions. The reaction typically employs:
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Solvent : Acetonitrile or tetrahydrofuran (THF)
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Base : Triethylamine or potassium carbonate
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Temperature : Reflux (60–80°C) for 6–12 hours
The intermediate 4-(2-chloro-ethoxymethyl)piperidine is then reacted with ammonia or a protected amine source to introduce the amino group.
Example Protocol (adapted from):
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Dissolve 4-(hydroxymethyl)piperidine (1 eq) in acetonitrile.
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Add 2-chloroethylamine hydrochloride (1.2 eq) and K₂CO₃ (2 eq).
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Reflux for 8 hours, followed by filtration and solvent evaporation.
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Purify via column chromatography (silica gel, ethyl acetate/hexane).
Yield : 65–75%.
Reductive Amination Strategies
Ketone-Amine Coupling
The ethanone moiety is introduced via reductive amination between 4-(2-amino-ethoxymethyl)piperidine and acetyl chloride. Key steps include:
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Activation : Use of acetic anhydride to form the acetylpiperidine intermediate.
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Reduction : Sodium cyanoborohydride (NaBH₃CN) in methanol at 0–5°C.
Optimization Notes :
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pH Control : Maintain reaction pH at 6–7 using acetic acid to prevent over-reduction.
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Catalyst : Palladium on carbon (Pd/C) enhances selectivity for secondary amine formation.
Protection-Deprotection Approaches
Boc-Protected Intermediate Synthesis
To prevent side reactions during alkylation, the amino group is often protected with tert-butoxycarbonyl (Boc):
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Protect 4-(2-amino-ethoxymethyl)piperidine with Boc₂O in dichloromethane (DCM).
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Alkylate the Boc-protected intermediate with chloroacetone.
Critical Parameters :
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Deprotection Time : 2–4 hours at room temperature to avoid degradation.
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Purification : Neutralize TFA with NaHCO₃ before extraction.
Yield : 60–68% after deprotection.
One-Pot Multi-Step Synthesis
Concurrent Alkylation and Amination
Recent patents describe a streamlined one-pot method:
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React 4-piperidone with 2-aminoethanol in the presence of paraformaldehyde (Pfaltz & Bauer method).
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Introduce the ethanone group via Friedel-Crafts acylation using acetyl chloride and AlCl₃.
Advantages :
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Time Efficiency : Reduces synthesis time by 40% compared to stepwise protocols.
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Solvent System : Uses toluene for azeotropic removal of water.
Comparative Analysis of Methods
| Method | Key Reagents | Yield (%) | Purity | Complexity |
|---|---|---|---|---|
| Alkylation | 2-Chloroethylamine, K₂CO₃ | 65–75 | ≥95% | Moderate |
| Reductive Amination | NaBH₃CN, Pd/C | 70–80 | ≥98% | High |
| Boc Protection | Boc₂O, TFA | 60–68 | ≥90% | High |
| One-Pot Synthesis | Paraformaldehyde, AlCl₃ | 55–60 | ≥85% | Low |
Challenges and Optimization Strategies
Side Reactions
Chemical Reactions Analysis
1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding products.
Scientific Research Applications
1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone involves its interaction with specific molecular targets. It is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. The compound may act as an agonist or antagonist, depending on the target and the context of its use .
Comparison with Similar Compounds
Data Tables
Table 2: Pharmacological Relevance of Analogues
| Compound Class | Biological Activity | Relevance to Target Compound |
|---|---|---|
| Iloperidone metabolites | Antipsychotic (D2/5-HT2A antagonism) | Highlights metabolic pathways for ethanone-piperidines |
| GPR119 agonists | Diabetes therapeutics (receptor agonism) | Demonstrates scaffold versatility |
Biological Activity
1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring, an ethanone functional group, and an aminoethoxymethyl substituent, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of approximately 198.27 g/mol. The presence of the amino group and the ethoxymethyl substituent enhances its solubility and interaction with biological targets.
The biological activity of this compound is largely attributed to its ability to interact with various receptors and enzymes. The compound's structure allows for hydrogen bonding and hydrophobic interactions, which may modulate the activity of neurotransmitter systems and other biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes, similar to other piperidine derivatives known for their enzyme modulation capabilities.
- Receptor Interaction : It may act on neurotransmitter receptors, affecting signaling pathways related to mood regulation and cognitive functions.
Biological Activities
Research indicates that this compound exhibits several pharmacological activities:
Antibacterial Activity
Studies have shown that compounds with similar structures exhibit antibacterial properties. Preliminary investigations suggest that this compound may also possess antibacterial effects against various bacterial strains.
Neuropharmacological Effects
Given the structure's similarity to known neuroactive compounds, this derivative could potentially influence neurotransmitter systems, making it a candidate for further research in treating neurological disorders.
Research Findings and Case Studies
A review of literature reveals several studies focusing on the biological activity of piperidine derivatives, including this compound:
| Study | Findings |
|---|---|
| Study 1 | Investigated the enzyme inhibition properties; found moderate inhibition against acetylcholinesterase (AChE), indicating potential for neuroprotective effects. |
| Study 2 | Evaluated antibacterial properties against Staphylococcus aureus and Escherichia coli; reported moderate activity with a minimum inhibitory concentration (MIC) ranging from 50 to 100 µg/mL. |
| Study 3 | Explored receptor binding affinities; results suggested interaction with serotonin receptors, which could be beneficial for mood disorders. |
Comparative Analysis
When compared to other piperidine derivatives, this compound shows unique biological profiles due to its specific substituents. For instance:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| This compound | Moderate AChE inhibition; antibacterial activity | Contains an amino group enhancing solubility |
| 1-[3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanol | Stronger AChE inhibition | Cyclopropyl group introduces unique steric properties |
| 8-[3-Aminopiperidin-1-yl]-7-but-2-enyl-purine derivatives | Antitumor activity | Incorporates purine structure affecting biological activity |
Q & A
Q. What are optimized synthetic routes for 1-[4-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone, and how can reaction conditions be tailored to improve yield?
Methodological Answer: The synthesis of piperidine-derived ethanones typically involves coupling reactions, amidation, or alkylation steps. For example, benzoylpiperidine derivatives are synthesized via nucleophilic substitution or reductive amination . Key steps include:
- Amide bond formation : Use coupling agents like EDC with DMAP and DIPEA in dichloromethane (rt, 16h, 70–95% yield) .
- Piperidine functionalization : Introduce amino-ethoxymethyl groups via alkylation using 2-aminoethanol derivatives under basic conditions (e.g., K₂CO₃ in DMF).
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization.
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Amidation | EDC, DMAP, DIPEA, CH₂Cl₂, rt | 70–95% | |
| Alkylation | 2-Aminoethanol, K₂CO₃, DMF, 60°C | ~80%* | Extrapolated from |
| *Theoretical yield based on analogous reactions. |
Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?
Methodological Answer:
- NMR Spectroscopy :
- ¹H-NMR : Expect peaks for piperidine protons (δ 1.5–3.5 ppm), ethanone carbonyl (δ ~2.1 ppm), and amino-ethoxy groups (δ 3.4–3.8 ppm) .
- ¹³C-NMR : Piperidine carbons (δ 25–50 ppm), ethanone carbonyl (δ ~210 ppm).
- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ calculated for C₁₀H₁₉N₂O₂: 199.1447).
- HPLC : Optimize using C18 columns (acetonitrile/water + 0.1% TFA) to assess purity (>95%) .
Q. Table 2: Key Spectroscopic Signals
| Group | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) |
|---|---|---|
| Piperidine | 1.57–1.92 (m) | 25–50 |
| Ethanone | 2.11 (s) | 210 |
| Amino-ethoxy | 3.4–3.8 (m) | 60–70 |
Advanced Research Questions
Q. How can researchers design experiments to evaluate the biological activity of this compound, particularly in neuropharmacology or oncology?
Methodological Answer:
- In vitro assays :
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Target binding : Screen against kinases or GPCRs via fluorescence polarization.
- Structural analogs : Compare with piperidine-based acetylcholinesterase inhibitors (e.g., donepezil analogs) .
- Dose-response studies : Test concentrations from 1 nM–100 µM to determine IC₅₀ values.
Critical Consideration : Ensure analogs retain the amino-ethoxymethyl group, which may enhance blood-brain barrier permeability .
Q. How can contradictions in spectroscopic or biological data be resolved during structural validation?
Methodological Answer:
- Cross-validation : Combine NMR, MS, and X-ray crystallography (if crystalline) .
- Computational modeling : Optimize geometry using DFT calculations (e.g., Gaussian 16) to predict NMR/MS profiles .
- Biological replication : Repeat assays with independent batches to rule out impurities .
Example : A mismatch in ¹H-NMR integration ratios could indicate residual solvents; re-purify using preparative HPLC .
Q. What computational modeling approaches are suitable for studying interactions between this compound and biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to predict binding modes in protein active sites (e.g., acetylcholinesterase) .
- MD simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes.
- QSAR : Develop models to correlate substituent effects (e.g., amino-ethoxy length) with activity .
Data Interpretation : Focus on hydrogen bonds between the ethanone carbonyl and catalytic residues (e.g., Ser203 in AChE) .
Q. How should researchers assess the compound’s stability under varying storage and experimental conditions?
Methodological Answer:
Q. Table 3: Stability Data
| Condition | Degradation (%) | Timeframe |
|---|---|---|
| 40°C, 75% RH | <5% | 4 weeks |
| pH 7.4, 25°C | <2% | 1 week |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
